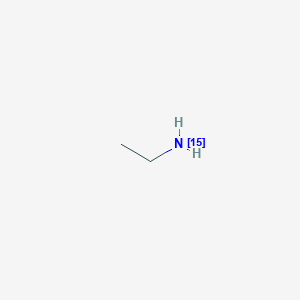

乙胺-15N

概述

描述

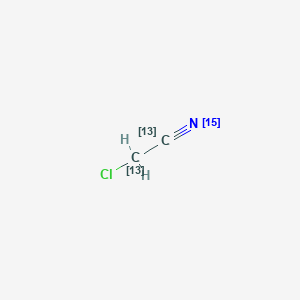

Ethylamine-15N is a stable isotope of Ethylamine, with a molecular formula of C2H5^15NH2 . The molecular weight of Ethylamine-15N hydrochloride is 82.54 .

Synthesis Analysis

Ethylamine is produced on a large scale by two processes. Most commonly, ethanol and ammonia are combined in the presence of an oxide catalyst . In this reaction, ethylamine is co-produced together with diethylamine and triethylamine . It is also produced by reductive amination of acetaldehyde .Molecular Structure Analysis

The linear formula of Ethylamine-15N is C2H5^15NH2 . The molecular weight is 46.08 .Chemical Reactions Analysis

Ethylamine is a nucleophilic base, as is typical for amines . It reacts with acyl chlorides in a nucleophilic addition/elimination reaction . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine .Physical and Chemical Properties Analysis

Ethylamine-15N is a solid substance with a melting point of 107-108 °C (lit.) . The molecular weight of Ethylamine-15N hydrochloride is 82.54 .科学研究应用

构象分析和核磁共振研究

- 核磁屏蔽研究:乙胺-15N 已用于核磁共振 (NMR) 研究中,以了解屏蔽机制。Alkorta 和 Elguero (2004) 的一项研究在 GIAO/DFT 研究中使用了乙胺来研究胺中的 1H、13C 和 15N 屏蔽。这项研究为胺的构象提供了见解,这对于理解分子结构和相互作用至关重要 (Alkorta & Elguero, 2004)。

化学反应和分解研究

- 双分子反应:已研究了this compound 在双分子反应中的反应性。Altarawneh 等人。(2016) 研究了乙胺与自由基反应的热化学和动力学参数,从而深入了解了生物质分解过程 (Altarawneh et al., 2016)。

- 多光子电离:刘再 (2009) 使用质谱探索了乙胺在 355nm 处多光子电离过程。这项研究有助于了解乙胺在高能条件下的行为 (Liu Zai, 2009)。

在植物科学中的作用

- 玉米愈伤组织中的乙胺:Zacchini 等人。(2000) 的研究分离并鉴定了玉米胚性愈伤组织中的乙胺。他们发现,乙胺在愈伤组织的增殖阶段大量积累,表明其在植物发育中可能发挥作用 (Zacchini et al., 2000)。

医学和生物学研究

- 癌症研究:已研究了this compound 在癌症研究中的潜力。Igarashi 等人。(1995) 研究了 1,15-双(乙基氨基)-4,8,12-三氮杂十五烷对各种人和老鼠肿瘤细胞的影响。这项研究表明,该化合物可以抑制肿瘤生长,表明其在癌症治疗中的潜在应用 (Igarashi et al., 1995)。

环境和生态研究

- 毒性研究:this compound 已参与评估化学品毒性的研究。Thomulka 和 Lange (1995) 使用海洋细菌哈维弧菌的生物发光还原生物测定法来研究乙胺和甲胺的联合毒性。他们的发现有助于了解这些化学物质对环境的影响 (Thomulka & Lange, 1995)。

饮食研究和公共卫生

- 与 2 型糖尿病的关联:一项针对日本人群的研究考察了血清乙胺水平(指示茶氨酸摄入量)与 2 型糖尿病发展之间的联系。Ninomiya 等人 (2019) 的这项研究表明,较高的血清乙胺可能与较低的 2 型糖尿病发展风险相关,突出了其作为膳食生物标志物的潜在作用 (Ninomiya et al., 2019)。

材料科学与工程

- 气体传感应用:乙胺的气体传感特性一直是研究的主题。Huang、Song 和 Huang (2019) 开发了用于乙胺检测的 SnO2/rGO 纳米复合材料,展示了其在监测乙胺对健康构成风险的环境中的潜在用途 (Huang, Song, & Huang, 2019)。

分子结构研究

- 构象分析:乙胺已参与旨在了解分子结构的研究。Hamada 等人。(1986) 使用电子衍射和分子轨道计算确定了乙胺构象异构体的几何参数。这有助于更深入地了解乙胺中的分子构象 (Hamada et al., 1986)。

作用机制

安全和危害

Ethylamine-15N has several hazard statements including H302 - Harmful if swallowed, H312 - Harmful in contact with skin, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305 + P351 + P338) .

Relevant Papers One relevant paper discusses the highly efficient electrochemical hydrogenation of acetonitrile to ethylamine for primary amine synthesis and promising hydrogen storage . Another paper discusses the use of ^15N labeling in studies of the structures and chemical transformations of nitrogen heterocycles .

属性

IUPAC Name |

ethan(15N)amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBJAOOMFDIB-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480331 | |

| Record name | Ethylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88216-85-7 | |

| Record name | Ethylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88216-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

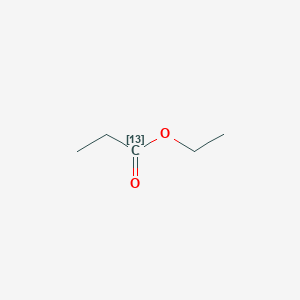

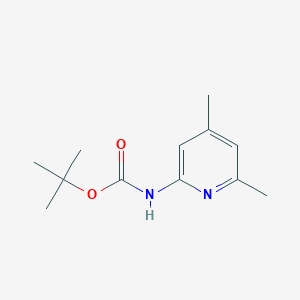

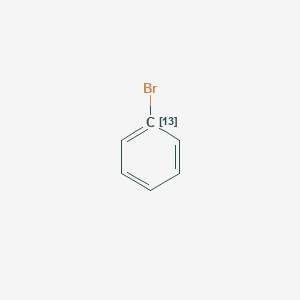

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)

![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)